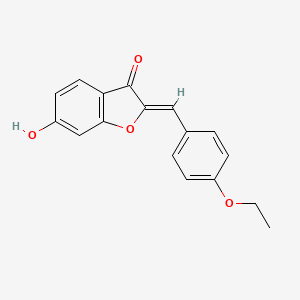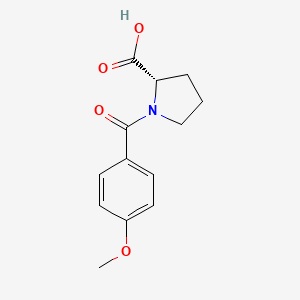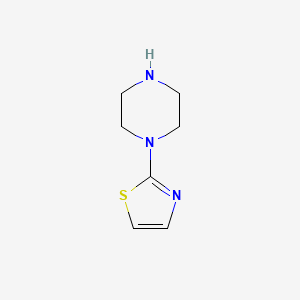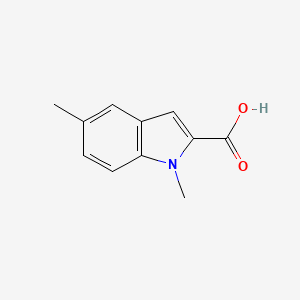![molecular formula C11H16BrN B1331904 N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine CAS No. 347406-07-9](/img/structure/B1331904.png)
N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine, also known as N-BMPMA, is a compound of interest in the scientific community due to its potential uses in chemical synthesis, research applications, and biochemical and physiological effects. This introduction will provide an overview of N-BMPMA, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Synthesis and Analysis
Synthesis from Allylbenzene : N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine can be synthesized from allylbenzene. This process involves the treatment of allylbenzene with HBr, yielding 1-phenyl-2-bromopropane as a major product, among other compounds. Further amination of the crude bromination product with methylamine results in the formation of methamphetamine and other amines characteristic of this synthetic method, including N-methyl-1-phenyl-1-propanamine (Noggle, Clark, & Deruiter, 1995).
Spectral Analysis and Molecular Structure : The molecular structure and spectral analysis of related compounds have been extensively studied. For instance, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine has been synthesized and characterized using X-ray diffraction and spectroscopic methods. This type of analysis is crucial for understanding the physical and chemical properties of these compounds (Tamer et al., 2016).
Chemical Reactions and Interactions
Photochemical Reactions : The compound's derivatives have been studied for their photochemical reactions. For example, the photochemical behavior of exciplexes of trans-styrylphenanthrenes and amines, including the effect of bromopropane, has been investigated to understand the photophysical and photochemical behavior of these systems (Aloisi & Elisei, 1990).
Reductive Amination : The compound has relevance in the synthesis of N-methyl- and N-alkylamines through reductive amination. This process is vital for the production of various amines, amino acid derivatives, and existing drug molecules, showcasing its application in synthesizing biologically active compounds (Senthamarai et al., 2018).
Applications in Organic Chemistry
Synthesis of Schiff Base Compounds : The compound is utilized in the synthesis of Schiff base compounds containing various donor atoms, which have applications in corrosion inhibition and other areas of organic chemistry (Leçe, Emregül, & Atakol, 2008).
Role in N-Demethylation Reactions : It plays a role in the study of N-demethylation of tertiary amines, highlighting its significance in understanding enzymatic reactions and metabolic pathways (Abdel-Monem, 1975).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Related compounds have shown interactions with various enzymes and receptors
Mode of Action
It’s known that the compound can undergo chemical reactions under certain conditions . For instance, 4-bromobenzyl isocyanate, a related compound, can electrochemically polymerize to form an overcharge-inhibiting film on the cathode surface . This suggests that (4-Bromobenzyl)Isobutylamine might interact with its targets in a similar manner, leading to changes in their function or structure.
Biochemical Pathways
It’s worth noting that isobutylamine, a component of the compound, is the decarboxylated form of the amino acid valine, and the product of the metabolism thereof by the enzyme valine decarboxylase . This suggests that (4-Bromobenzyl)Isobutylamine might be involved in similar metabolic pathways.
Pharmacokinetics
Isobutylamine, a component of the compound, is known to be miscible in water , which could potentially impact the bioavailability of (4-Bromobenzyl)Isobutylamine
Result of Action
A related compound, 4-bromobenzyl isocyanate, has been shown to form an overcharge-inhibiting film on the cathode surface when used in lithium-ion batteries . This suggests that (4-Bromobenzyl)Isobutylamine might have similar effects in its target environments.
Action Environment
The action, efficacy, and stability of (4-Bromobenzyl)Isobutylamine can be influenced by various environmental factors. For instance, the reaction of 4-bromobenzyl isocyanate, a related compound, with the cathode surface in lithium-ion batteries is influenced by the electrochemical environment . Similarly, the action of (4-Bromobenzyl)Isobutylamine might be influenced by factors such as pH, temperature, and the presence of other molecules.
特性
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZUAQYXVDICRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359469 |
Source


|
| Record name | N-[(4-Bromophenyl)methyl]-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
347406-07-9 |
Source


|
| Record name | N-[(4-Bromophenyl)methyl]-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)


![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)



![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)


![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)
